Regioisomeric Methyl Position: 4-Methyl vs. 5-Methyl Substitution Defines GARFT Inhibitor Intermediate Viability
The 4-methyl substitution on the thiophene ring is a structural requirement for the key intermediate in GARFT inhibitor synthesis. Patent US2004/0266827 explicitly specifies the 4-methyl-thien-2,5-diyl core for the convergent preparation of the inhibitor of formula (Ia), where the aryl group Ar must be 4-methyl substituted thiophene [1]. The 5-methyl isomer (CAS 224319-23-7) possesses the same molecular formula (C₁₀H₁₂O₃S) and molecular weight (212.27 g/mol) but a different connectivity, rendering it chemically incompatible with the downstream Sonogashira coupling and hydrogenation steps designed for the 4-methyl regioisomer. Switching to the 5-methyl isomer would produce an undesired constitutional isomer of the final GARFT inhibitor with predictable loss of target binding [1].
| Evidence Dimension | Regioisomeric compatibility with patented GARFT inhibitor synthetic route |
|---|---|
| Target Compound Data | 4-Methyl substitution on thiophene C-4; compatible with convergent coupling to yield active GARFT inhibitor intermediate |
| Comparator Or Baseline | 5-Methyl isomer (CAS 224319-23-7); identical MW but incompatible with patented route due to altered connectivity |
| Quantified Difference | Structural incompatibility; no quantitative yield data available for comparator in this specific route |
| Conditions | Convergent synthesis of GARFT inhibitors as described in US Patent Application 2004/0266827 [1]; Sonogashira coupling and hydrogenation steps |
Why This Matters
For any research group or CRO replicating the patented GARFT inhibitor synthesis, procurement of the 4-methyl rather than the 5-methyl isomer is non-negotiable for obtaining the correct intermediate and final active pharmaceutical ingredient.
- [1] Dovalsantos, E. et al. Convergent asymmetric route to produce a key intermediate towards the synthesis of a GARFT inhibitor. US Patent Application 2004/0266827 A1, filed June 16, 2004, and published December 30, 2004. Assignee: Agouron Pharmaceuticals, Inc. View Source
